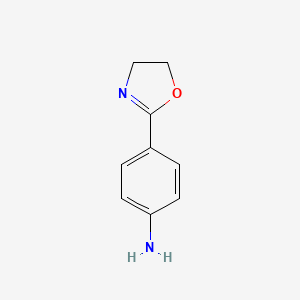

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Übersicht

Beschreibung

“4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is a chemical compound with the linear formula C9H10N2O . It has a molecular weight of 162.193 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of oxazole-based molecules, such as “4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods of synthesis involve condensation of substituted aryl aldehydes with 2- (2- (1-phenyl-3,4-dihydro isoquinoline-2 (1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst .Molecular Structure Analysis

The molecular structure of “4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is represented by the InChI code: 1S/C9H10N2O/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis

“4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is a powder with a melting point of 156-161 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: is a compound that has been explored for its potential in medicinal chemistry. It is part of the oxazole derivatives, which are known for their wide range of biological activities . These activities include anticancer , antibacterial , antiviral , antifungal , anti-inflammatory , and antitubercular properties. The compound’s ability to bind with various enzymes and receptors makes it a valuable pharmacophore in drug discovery .

Materials Science

In the realm of materials science, oxazole derivatives like 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline have been utilized in the development of zwitterionic compounds . These compounds are promising as blunt energetic materials due to their low mechanical sensitivity and high gas volume production after detonation, which can be advantageous in creating safer energetic materials .

Chemistry

Chemically, 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline serves as a building block for synthesizing various heterocyclic compounds. It is particularly useful in the synthesis of 1,3,4-oxadiazoles , which are important in the creation of medicines like fenadiazole, zibotentan, and tiodazosin . These compounds have also found applications in OLEDs, corrosion inhibitors, and optoelectronic devices .

Pharmacology

Pharmacologically, the oxazole ring present in 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline is significant. Oxazole derivatives have been studied for their COXIB-like properties , offering an alternative to non-selective NSAIDs with improved gastrointestinal tolerability . This highlights the compound’s potential in the development of new therapeutic agents.

Biotechnology

In biotechnology, the compound’s derivatives are being researched for their biological activities . Studies have shown that oxazole derivatives exhibit a broad spectrum of biological actions, which could be harnessed in biotechnological applications such as the development of new bioactive molecules .

Eigenschaften

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTGVXOSFVZIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329799 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline | |

CAS RN |

54472-46-7 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)

![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)

![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)

![2-(3-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)